4-肼羰基-哌啶-1-羧酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from basic amino acids or other nitrogen-containing precursors. For instance, the preparation of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, closely related to the compound , has been reported through the Dieckmann reaction followed by decarbomethoxylation and alkylation steps (Ibenmoussa et al., 1998). Another approach involves Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters derived from serine, leading to piperidine derivatives (Acharya & Clive, 2010).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their reactivity and potential applications. Studies such as crystal and molecular structure analysis of related compounds like 4-carboxypiperidinium chloride provide insights into the conformations and electronic properties that influence their chemical behavior (Szafran et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo a wide range of chemical reactions, including N-alkylation, acylation, and cycloadditions, offering pathways to diverse functionalized molecules. For example, electrophilic amination of amino acids with N-Boc-oxaziridines has been employed for the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, demonstrating the versatility of piperidine-based compounds in synthetic chemistry (Hannachi et al., 2004).

科学研究应用

合成和衍生物形成

4-肼羰基-哌啶-1-羧酸苄酯是一种用途广泛的化合物,用于合成各种衍生物。例如,4-羟基-3,4-二氢-2H-吡啶-1-羧酸苄酯经历克莱森重排形成哌啶衍生物,这些衍生物是合成各种取代哌啶亚基的关键中间体,突出了它们在合成多种胺中的广泛适用性 (Acharya & Clive,2010)。类似地,以苄酯保护的 4-二烷基氨基-4'-(烷基磺酰基)偶氮苯非线性光学 (NLO) 生色团含有单体,通过会聚方法合成。这些单体经历选择性脱保护和偶联,展示了该化合物在合成主链 NLO 低聚物中的效用,该低聚物在光子学和电信中具有潜在应用 (Huang 等人,2000)。

不对称合成和旋光纯度

该化合物在不对称合成中也发挥着重要作用。例如,4-羟基-3,4-二氢-2H-吡啶-1-羧酸苄酯的克莱森重排产生旋光纯哌啶,这对于生成具有潜在治疗应用的广泛胺至关重要,反映了该化合物在生产对映体纯物质中的重要性 (Acharya & Clive,2010)。

微生物还原和立体化学

乙基 1-苄基-3-氧代-哌啶-4-羧酸盐等相关化合物的微生物还原产生具有高非对映体选择性和对映选择性的产物。这个过程对于产生立体化学复杂结构很重要,突出了该化合物在合成具有精确立体化学构型的的手性分子中的作用 (Guo 等人,2006)。

属性

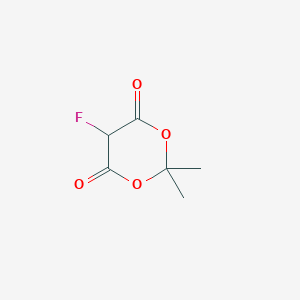

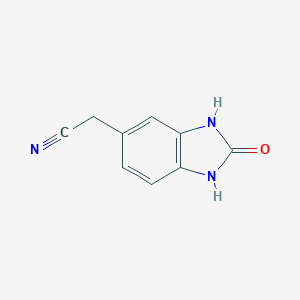

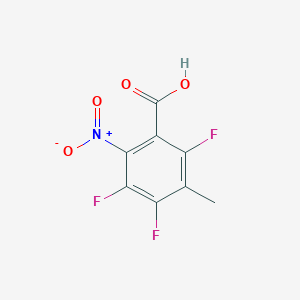

IUPAC Name |

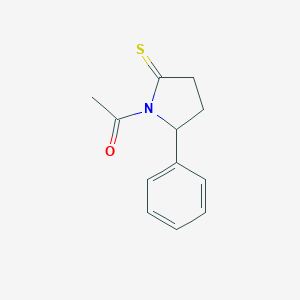

benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-16-13(18)12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNZPTXPFMSBML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593597 |

Source

|

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

CAS RN |

161609-80-9 |

Source

|

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)

![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)